3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings
Preparation Methods
The synthesis of 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole intermediates. These intermediates are then subjected to various reaction conditions, including cyclization and condensation reactions, to form the final compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
When compared to other similar compounds, 3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and properties. Similar compounds include:
- 3-METHYL-1-PHENYL-2-PYRAZOLINE-5-ONE
- 5-AMINO-3-METHYL-1-PHENYLPYRAZOLE
- 3-HYDROXY-1-METHYL-1H-PYRAZOLE
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C20H23N7O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-methyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-12(10-27-6-5-13(2)24-27)8-21-19(28)16-7-17(15-9-22-26(4)11-15)23-20-18(16)14(3)25-29-20/h5-7,9,11-12H,8,10H2,1-4H3,(H,21,28) |
InChI Key |
CGOFQNGQFUXQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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